molecular formula C14H19N B11900285 8-Ethyl-5,5-dimethyl-5,6-dihydronaphthalen-2-amine

8-Ethyl-5,5-dimethyl-5,6-dihydronaphthalen-2-amine

Cat. No.: B11900285
M. Wt: 201.31 g/mol
InChI Key: MPQPYDWWYBTSIJ-UHFFFAOYSA-N
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Description

8-Ethyl-5,5-dimethyl-5,6-dihydronaphthalen-2-amine is an organic compound with the molecular formula C14H19N This compound belongs to the class of naphthalenes, which are bicyclic aromatic hydrocarbons The structure of this compound consists of a naphthalene ring system with ethyl and dimethyl substituents, as well as an amine group

Properties

Molecular Formula

C14H19N

Molecular Weight

201.31 g/mol

IUPAC Name

8-ethyl-5,5-dimethyl-6H-naphthalen-2-amine

InChI

InChI=1S/C14H19N/c1-4-10-7-8-14(2,3)13-6-5-11(15)9-12(10)13/h5-7,9H,4,8,15H2,1-3H3

InChI Key

MPQPYDWWYBTSIJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CCC(C2=C1C=C(C=C2)N)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Ethyl-5,5-dimethyl-5,6-dihydronaphthalen-2-amine can be achieved through several synthetic routes. One common method involves the alkylation of 5,5-dimethyl-5,6-dihydronaphthalen-2-amine with ethyl halides under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the amine group, followed by the addition of the ethyl halide to introduce the ethyl substituent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

8-Ethyl-5,5-dimethyl-5,6-dihydronaphthalen-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthalenone derivatives.

    Reduction: Reduction reactions can convert the compound to its corresponding dihydro or tetrahydro derivatives.

    Substitution: Electrophilic substitution reactions can introduce additional substituents onto the naphthalene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic reagents such as halogens (Cl2, Br2) or nitrating agents (HNO3) can be used under acidic conditions.

Major Products Formed

    Oxidation: Formation of naphthalenone derivatives.

    Reduction: Formation of dihydro or tetrahydro derivatives.

    Substitution: Formation of halogenated or nitrated naphthalene derivatives.

Scientific Research Applications

8-Ethyl-5,5-dimethyl-5,6-dihydronaphthalen-2-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 8-Ethyl-5,5-dimethyl-5,6-dihydronaphthalen-2-amine involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds with biological molecules, influencing their function. Additionally, the naphthalene ring system can interact with hydrophobic regions of proteins or cell membranes, affecting their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5,5-Dimethyl-8-p-tolyl-5,6-dihydronaphthalen-2-amine: Similar structure with a p-tolyl substituent instead of an ethyl group.

    8-Isopropyl-2,5-dimethyl-1,2,3,4-tetrahydronaphthalene: Similar naphthalene ring system with different substituents.

Uniqueness

8-Ethyl-5,5-dimethyl-5,6-dihydronaphthalen-2-amine is unique due to its specific combination of ethyl and dimethyl substituents, which can influence its chemical reactivity and biological activity. The presence of the amine group also provides opportunities for further functionalization and derivatization.

Biological Activity

8-Ethyl-5,5-dimethyl-5,6-dihydronaphthalen-2-amine, with the CAS number 362028-50-0, is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, structure-activity relationships (SAR), and relevant case studies.

The molecular formula of this compound is C14H19NC_{14}H_{19}N with a molecular weight of 201.31 g/mol. The structure includes a naphthalene core modified by an ethyl and two methyl groups at specific positions. The compound's physical properties include:

PropertyValue
Molecular FormulaC14H19N
Molecular Weight201.31 g/mol
Density0.978 g/cm³
Boiling Point318.964 °C
Flash Point151.075 °C

Biological Activity

Research into the biological activity of this compound has revealed several areas of interest:

  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains. The presence of the naphthalene structure may contribute to its bioactivity by interacting with microbial cell membranes.
  • Cytotoxic Effects : In vitro assays have indicated that derivatives of naphthalene compounds can exhibit cytotoxic effects on cancer cell lines. Specific studies are needed to ascertain the exact mechanisms by which this compound affects cell viability.
  • Neuroprotective Properties : Some analogs of naphthalene derivatives have shown potential neuroprotective effects, possibly through antioxidant mechanisms or modulation of neurotransmitter systems.
  • Structure-Activity Relationships (SAR) : The positioning of substituents on the naphthalene ring significantly influences the biological activity of related compounds. For example, studies have shown that modifications at the C8 position can enhance or diminish activity against specific biological targets.

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial efficacy of various naphthalene derivatives against Gram-positive and Gram-negative bacteria. Results indicated that compounds with similar structures to this compound demonstrated significant inhibition zones in agar diffusion tests.

Case Study 2: Cytotoxicity in Cancer Cell Lines

Research conducted on human cervical (HeLa) and lung (A549) carcinoma cells evaluated the cytotoxic effects of naphthalene derivatives at varying concentrations (1 µM to 25 µM). While some compounds showed promising results in reducing cell viability, further investigation is required to establish a clear dose-response relationship for this compound.

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